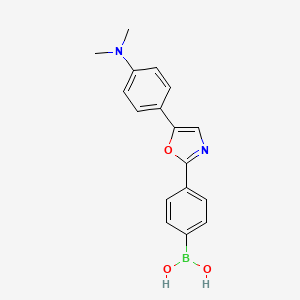

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid

CAS No.: 380499-66-1

Cat. No.: VC2352068

Molecular Formula: C17H17BN2O3

Molecular Weight: 308.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380499-66-1 |

|---|---|

| Molecular Formula | C17H17BN2O3 |

| Molecular Weight | 308.1 g/mol |

| IUPAC Name | [4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C17H17BN2O3/c1-20(2)15-9-5-12(6-10-15)16-11-19-17(23-16)13-3-7-14(8-4-13)18(21)22/h3-11,21-22H,1-2H3 |

| Standard InChI Key | VONPEMBRCXBCNJ-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N(C)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N(C)C)(O)O |

Introduction

Chemical Properties and Structure

(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is identified by the CAS number 380499-66-1. This compound has a molecular formula of C17H17BN2O3 and a molecular weight of 308.1 g/mol . The structure features several key components:

-

A boronic acid group (B(OH)2) attached to a phenyl ring

-

An oxazole heterocyclic ring linking two phenyl groups

-

A dimethylamino group (-N(CH3)2) attached to one of the phenyl rings

This unique chemical arrangement creates a molecule with specific physicochemical properties that contribute to its biological activity. The boronic acid functional group is particularly significant as it enables the compound to form reversible covalent bonds with target proteins.

Physical Properties

The compound is typically available as a solid with high purity specifications, generally ≥97% . According to product specifications, it can be stored at room temperature, indicating reasonable stability under standard laboratory conditions . The presence of the dimethylamino group likely contributes to its basicity, while the boronic acid portion provides options for hydrogen bonding and coordination chemistry.

Synthesis and Preparation

The synthesis of (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid involves multiple complex chemical steps. While detailed step-by-step procedures aren't provided in the available literature, general approaches to synthesizing this class of compounds have been described.

General Synthetic Route

The preparation typically involves two major phases:

-

Formation of the oxazole ring system

-

Introduction of the boronic acid moiety

The synthetic process requires careful control of reaction conditions and often involves specialized catalysts. The formation of the oxazole ring is a critical step, as this heterocyclic structure serves as the central connecting unit between the two substituted phenyl rings. Subsequent steps would involve the incorporation of the boronic acid group, which might be accomplished through palladium-catalyzed coupling reactions similar to those described in related literature for other boronic acid derivatives .

Biological Activity and Applications

The primary significance of (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid lies in its potential biological activities and applications in medicinal chemistry.

Protein Interaction Mechanisms

This compound is classified as a "Protein Degrader Building Block," indicating its role in the developing field of targeted protein degradation . The boronic acid group allows it to form reversible covalent bonds with specific biomolecules, particularly enzymes, which is beneficial in drug development for targeting specific biological pathways.

Research Applications

Role in Protein Degradation Research

The classification of (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid as a "Protein Degrader Building Block" places it within the emerging field of targeted protein degradation . This approach to drug discovery aims to eliminate disease-causing proteins rather than merely inhibiting their function. The compound may serve as a component in the design of:

-

Proteolysis targeting chimeras (PROTACs)

-

Molecular glues

-

Other protein degradation technologies

Chemical Biology Tools

The unique structure of this compound makes it valuable for chemical biology research. The ability to form reversible covalent bonds with biomolecules enables:

-

Probing of protein structures and functions

-

Development of chemical probes for biological investigations

-

Study of protein-ligand interactions

Techniques such as NMR spectroscopy and IR spectroscopy are likely used to elucidate the mechanisms by which this compound interacts with biological macromolecules.

Comparison with Similar Compounds

Related Boronic Acid Derivatives

Several compounds share structural similarities with (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid:

-

4-(Dimethylamino)phenylboronic acid, which shares the dimethylamino-phenyl-boronic acid motif but lacks the oxazole component

-

Various phenylboronic acids used in medicinal chemistry and organic synthesis

-

Other oxazole-containing boronic acid derivatives

These structural relationships highlight the versatility of boronic acids in chemical reactivity and biological interactions.

Oxazole Derivatives with Biological Activity

The available literature indicates that oxazole derivatives have shown significant biological activities. For example:

-

3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one has demonstrated potent antibacterial activity

-

3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one has exhibited moderate antifungal activity

While these compounds differ structurally from (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid, they share the oxazole core, suggesting potential similar biological properties.

Analytical Characterization

Spectroscopic Analysis

The characterization of (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid likely involves multiple spectroscopic techniques:

-

NMR spectroscopy for structural confirmation

-

IR spectroscopy to identify functional groups

-

Mass spectrometry for molecular weight verification

-

UV-Vis spectroscopy to examine electronic transitions

These analytical methods are essential for confirming the identity and purity of the compound for research applications.

Future Research Directions

Development of Therapeutic Agents

Future research involving (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid may focus on:

-

Design and synthesis of protein degraders targeting specific disease-associated proteins

-

Structure-activity relationship studies to optimize biological activity

-

Development of more efficient synthetic routes

Expansion of Applications

Additional areas for exploration include:

-

Use in bioconjugation chemistry

-

Development of fluorescent probes incorporating this structure

-

Applications in materials science

-

Expansion of medicinal chemistry applications beyond protein degradation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume